4-Tert-butylphenyl trifluoromethanesulfonate
Overview
Description
4-Tert-butylphenyl trifluoromethanesulfonate is a chemical compound known for its utility in various scientific and industrial applications. It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further bonded to a trifluoromethanesulfonate group. This compound is often used as a reagent in organic synthesis and has significant importance in the field of photochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl trifluoromethanesulfonate typically involves the reaction of 4-tert-butylphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the process. The reaction conditions often include low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
4-Tert-butylphenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It serves as a tool in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: The compound is explored for its potential in drug development, especially in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-Tert-butylphenyl trifluoromethanesulfonate involves its ability to act as a strong electrophile due to the presence of the trifluoromethanesulfonate group. This electrophilic nature allows it to react readily with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it interacts with .
Comparison with Similar Compounds
Similar Compounds
- Tris(4-tert-butylphenyl)sulfonium triflate
- (4-tert-Butylphenyl)diphenylsulfonium triflate
- 4-(tert-butylamino)phenyl trifluoromethanesulfonate
Uniqueness
4-Tert-butylphenyl trifluoromethanesulfonate is unique due to its specific structural features, which impart distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and selectivity, making it a valuable reagent in various chemical processes .
Properties
IUPAC Name |
(4-tert-butylphenyl) trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O3S/c1-10(2,3)8-4-6-9(7-5-8)17-18(15,16)11(12,13)14/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLGXWZOBTUQSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451861 | |
Record name | 4-tert-butylphenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154318-75-9 | |
Record name | 4-tert-butylphenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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